2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features two benzyl groups and a diazaspiro framework, which contributes to its potential biological activity. Its molecular formula is with a molecular weight of approximately 242.32 g/mol. The compound's structure is defined by a spiro connection between two nitrogen atoms and a carbonyl group, making it a member of the diazaspiro family, which has garnered interest for its diverse applications in medicinal chemistry and drug development .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that compounds within the diazaspiro family, including 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one, exhibit significant biological activities. Preliminary studies suggest potential applications as:
Several synthetic routes have been developed for the preparation of 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one:
The unique structure of 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one lends itself to various applications:
Interaction studies involving 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one typically focus on its binding affinity to biological targets such as receptors and enzymes. Key findings include:
Further research is necessary to fully elucidate these interactions and their implications for drug design .
Several compounds share structural similarities with 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2,7-Diazaspiro[4.5]decan-1-one hydrochloride | 1187173-43-8 | 0.89 |
| 2,8-Diazaspiro[4.5]decan-1-one hydrochloride | 832710-65-3 | 0.89 |
| 2,7-Diazaspiro[4.4]nonan-1-one | 1203796-97-7 | 0.89 |
| 3-Azabicyclo[3.2.1]octan-2-one | 16994-00-6 | 0.88 |
| (R)-N-Methylpiperidine-3-carboxamide | 1124199-15-0 | 0.88 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups but differ significantly in their biological activities and potential applications . The unique arrangement of benzyl groups and spirocyclic structure in 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one distinguishes it from these related compounds, potentially enhancing its pharmacological profile.
Spirocyclic compounds, characterized by two rings sharing a single spiroatom (typically a quaternary carbon), gained prominence in the mid-20th century for their three-dimensional complexity and conformational stability. The diazaspiro[3.5]nonane system, featuring two nitrogen atoms within a 6- and 5-membered ring framework, was first synthesized in the 1990s as part of efforts to expand bioactive molecular scaffolds. Early work focused on unsubstituted derivatives like 2,7-diazaspiro[3.5]nonane, which served as a foundational building block for drug discovery.
The incorporation of benzyl substituents at the 2 and 7 positions marked a pivotal advancement. As demonstrated by Brown et al. (2014), spirocyclic systems with aromatic substitutions exhibit enhanced binding affinities for biological targets, particularly G protein-coupled receptors. This principle drove the development of 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one, which combines the structural constraints of the spiro framework with the electronic effects of benzyl groups.
The 2,7-dibenzyl configuration confers distinct advantages:
Recent studies on sigma receptor (S1R/S2R) ligands highlight the pharmacological relevance of this substitution pattern. For instance, derivative 4b (2,7-dibenzyl-2,7-diazaspiro[3.5]nonane) exhibits a Ki value of 2.7 nM for S1R, demonstrating a 10-fold selectivity over S2R.
The spirocyclic core of 2,7-diazaspiro[3.5]nonane is typically constructed via reductive amination-cyclization sequences. Early approaches utilized bicyclic aminal intermediates, as demonstrated in studies targeting sarain alkaloids. For example, a Staudinger reaction followed by hydride reduction with lithium aluminum hydride (LiAlH₄) enabled the formation of cis-fused octahydropyrrolo[2,3-b]pyrrole systems, precursors to the diazaspiro framework [2]. A critical step involves the cyclization of azide intermediates, such as the conversion of azide 91 to aminal 92 via tributylphosphine-mediated reduction (54% yield) [2]. Challenges in stereochemical control often necessitated racemic routes, with thio-Claisen rearrangements proving effective for installing requisite stereochemistry [2].
Benzylation of the diazaspiro core is achieved via nucleophilic substitution or alkylation reactions. The benzyl group’s stability under acidic and basic conditions makes it ideal for protecting secondary amines during synthesis. For example, benzyl bromide is commonly used in the presence of bases like lithium diisopropylamide (LDA) to install the 2,7-dibenzyl motif [1] [3]. Deprotection is typically performed via catalytic hydrogenolysis with palladium on carbon, though competing side reactions (e.g., over-reduction) require careful optimization [3].
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzyl bromide | LDA, THF, −78°C | 40–60 | [1] [2] |
| Benzyl chloride | K₂CO₃, DMF, 80°C | 50–70 | [3] |
| Benzyl triflate | Et₃N, CH₂Cl₂, rt | 65–75 | [3] |
Transition metal catalysis has emerged as a powerful tool for constructing diazaspiro frameworks. Rhodium(II) acetate-mediated reactions with silylated diazoesters have been explored, though initial attempts to expand the bicyclic aminal 93 yielded unexpected olefination products rather than the desired piperidine [2]. Recent advances include palladium-catalyzed C–N coupling to install benzyl groups and iridium complexes for asymmetric hydrogenation of imine intermediates [4].
Stereocontrol in spirocycle synthesis remains a critical challenge. Asymmetric Diels-Alder reactions initially faced low enantioselectivity, but thio-Claisen rearrangements provided a breakthrough, delivering acetaldehyde-functionalized intermediates in 10 steps with >90% ee [2]. Computational modeling has guided ligand design for transition metal catalysts, enabling enantioselective cyclopropanation and [3+2] annulations [4].
Scalable synthesis of 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one faces multiple hurdles:
2,7-Dibenzyl-2,7-diazaspiro[3.5]nonan-1-one represents a member of the diazaspiro scaffold family that has emerged as a privileged structure in pharmaceutical research. Spirocyclic compounds, characterized by two or more rings linked through a single common atom, have gained significant attention in medicinal chemistry due to their unique three-dimensional architecture and enhanced physicochemical properties [1] [2]. The spirocyclic framework provides conformational rigidity that can optimize the orientation of binding elements in a controlled manner, leading to improved efficacy and selectivity profiles compared to their planar counterparts [2].
The inherent three-dimensionality of spirocyclic scaffolds like 2,7-dibenzyl-2,7-diazaspiro[3.5]nonan-1-one offers several advantages in drug design. These compounds typically exhibit higher fraction of saturated carbon (Fsp3), which correlates with improved physicochemical properties including enhanced solubility, decreased lipophilicity, and better metabolic stability [2]. The structural rigidity provided by the spiro junction locks molecular conformation, preventing undesirable flexibility that could reduce binding affinity or selectivity [3].
Spirocyclic scaffolds have demonstrated exceptional utility in kinase inhibitor development, with the diazaspiro framework showing particular promise for targeting various kinase families. The rigidity of the spirocyclic system allows for precise positioning of pharmacophore elements within kinase binding sites, enabling the development of highly selective inhibitors [4] [5].
Research has revealed that spirocyclic compounds can serve as potent inhibitors for multiple kinase targets. Novel spiro compound series have been developed as RAF kinase inhibitors, demonstrating excellent in vitro potency against B-RAF and C-RAF enzymes while minimizing paradoxical RAF signaling activation [4]. These spirocyclic RAF inhibitors showed good drug-like properties including favorable cytochrome P450 profiles, liver microsome stability, and moderate oral pharmacokinetics in animal models [4].
The spirocyclic scaffold has also proven effective for targeting other kinase families. Spirocyclic sulfonamides have been developed as potent AKT inhibitors with exquisite selectivity against protein kinase A (PKA), achieving up to 1000-fold selectivity through structure-based rational design [5]. Additionally, spirocyclic compounds have been identified as novel NEK2 inhibitors through high-throughput virtual screening approaches, demonstrating the versatility of this scaffold across different kinase families [6].
For KRAS G12C inhibition specifically, derivatives of the closely related 2,7-diazaspiro[3.5]nonan-2-yl scaffold have shown remarkable success. A series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were developed as potent covalent inhibitors against KRAS G12C [7] [8] [9]. From X-ray crystallographic analysis, the spirocyclic moiety was found to bind in the switch-II pocket of KRAS G12C protein, with the covalent binding occurring at the mutated cysteine residue (Cys12) [7] [8]. Through systematic structural optimization, compound 7b was identified with high metabolic stability in human and mouse liver microsomes and demonstrated dose-dependent antitumor effects in NCI-H1373 xenograft mouse models [7] [8].
Further optimization of this series led to the development of ASP6918, which exhibited extremely potent in vitro activity and induced dose-dependent tumor regression in xenograft models following oral administration [9]. These developments highlight the potential of diazaspiro scaffolds as privileged structures for kinase inhibitor development, particularly in targeting previously "undruggable" proteins like KRAS.
Spirocyclic compounds have been extensively utilized as privileged scaffolds for targeting G protein-coupled receptors (GPCRs), with the diazaspiro framework showing particular promise for developing selective ligands across multiple GPCR families [10] [11] [12]. GPCRs represent the largest family of drug targets, accounting for approximately 36% of all approved drugs, making spirocyclic scaffolds valuable tools for GPCR drug discovery [13].
The three-dimensional nature of spirocyclic scaffolds provides advantages in GPCR ligand design by enabling precise spatial arrangement of pharmacophore elements. This conformational control is particularly beneficial for achieving selectivity among closely related GPCR subtypes, as demonstrated in multiple receptor families [10] [11].
Sigma receptor ligands represent a particularly successful application of spirocyclic scaffolds in GPCR targeting. The development of spirocyclic sigma-1 receptor ligands has been guided by established pharmacophore models that feature a basic amino group surrounded by different hydrophobic structural elements [14] [15]. Spirocyclic piperidines have shown exceptional sigma receptor affinity, with compounds achieving sub-nanomolar binding constants [16] [17].
The compound AD258, a 2,7-diazaspiro[4.4]nonane derivative, exemplifies the success of spirocyclic scaffolds in sigma receptor ligand development [18] [19] [20]. AD258 demonstrated high binding affinity to both S1R (Ki = 3.5 nM) and S2R (Ki = 2.6 nM), with negligible cellular toxicity and favorable pharmacokinetic properties [18] [19]. The compound exhibited potent antiallodynic activity in capsaicin-induced allodynia models, reaching maximum effects at doses as low as 0.6-1.25 mg/kg [18] [19].
Other GPCR families have also benefited from spirocyclic scaffold development. Spiropiperidine-based ligands have been developed as potent and selective orexin-2 receptor antagonists, while spirocyclic compounds have shown promise as ghrelin receptor inverse agonists [10]. The GPR120 agonist development program utilized spirocyclic cores to achieve selectivity over GPR40, demonstrating the versatility of these scaffolds across different GPCR classes [11].
The success of spirocyclic scaffolds in GPCR ligand design stems from their ability to provide conformational restriction while maintaining adequate flexibility for receptor binding. The spiro junction creates a three-dimensional arrangement that can effectively fill GPCR binding pockets while providing multiple vectors for substituent placement to optimize selectivity and potency [12].
Comprehensive structure-activity relationship studies have been conducted on diazaspiro scaffolds to understand the molecular features responsible for their biological activities. These studies have provided critical insights into optimizing potency, selectivity, and drug-like properties [21] [22] [23].
For sigma receptor ligands based on spirocyclic scaffolds, detailed SAR analysis has revealed key structural requirements for high-affinity binding. The introduction of aromatic substituents at specific positions dramatically influences receptor affinity and selectivity. In the 2,7-diazaspiro[4.4]nonane series, the addition of a para-nitro group resulted in sub-nanomolar S1R binding (Ki = 0.76 nM), representing the highest S1R affinity in the series with 15.8-fold selectivity over S2R [18] [19].
The para-cyano substitution pattern in compound AD258 provided a unique dual receptor profile with balanced high affinity for both S1R (Ki = 3.5 nM) and S2R (Ki = 2.6 nM) [18] [19]. Molecular modeling studies revealed that these substituents engage in specific interactions with receptor binding sites. The nitro group forms aromatic hydrogen bonds with Tyr206, while the cyano group establishes π-π interactions with Tyr50, explaining their distinct binding profiles [18] [19].
Chain length modifications have also proven critical for activity optimization. Phenethyl substituents generally provide superior binding profiles compared to benzyl groups, with the two-carbon spacer allowing optimal positioning within receptor binding sites [18] [19]. However, extension to three-carbon chains (phenylpropyl) typically results in reduced affinity, suggesting spatial constraints within the binding pocket [18] [19].
Symmetric versus asymmetric substitution patterns significantly impact receptor selectivity. Compounds with symmetric dinitrogen substitution often show increased overall receptor affinity but reduced selectivity between receptor subtypes. The asymmetric substitution pattern allows fine-tuning of selectivity profiles while maintaining high potency [18] [19].
For KRAS G12C inhibitors utilizing the 2,7-diazaspiro[3.5]nonan-2-yl scaffold, SAR studies have focused on optimizing the acryloyl amine moiety and quinazoline substituents [7] [8] [9]. The spirocyclic core provides the necessary rigidity for binding in the switch-II pocket, while peripheral modifications modulate potency and selectivity. Key findings include the importance of specific halogen substitutions on the quinazoline ring and the critical role of the indazole moiety in compound 7b for achieving high metabolic stability [7] [8].
Amide versus amine functionality significantly impacts biological activity across spirocyclic series. Generally, amine derivatives show superior receptor affinity compared to their amide counterparts, likely due to differences in basicity and hydrogen bonding patterns. The amide oxygen can form hydrogen bonds with receptor residues like Thr181, but this interaction often comes at the cost of overall binding affinity [18] [19].
The incorporation of spirocyclic elements into drug candidates has consistently demonstrated improvements in bioavailability and pharmacokinetic properties compared to planar analogs [3] [2]. These enhancements stem from the unique three-dimensional architecture and increased sp3 character of spirocyclic compounds.
Water solubility improvements represent one of the most significant advantages of spirocyclic modifications. Compound AD258 demonstrated water solubility of 2.14 mM (0.71 mg/mL), which exceeds typical values for planar aromatic compounds of similar molecular weight [18] [19]. The enhanced solubility results from reduced π-π stacking interactions and increased surface area for water solvation [2].
Chemical and metabolic stability profiles show marked improvement with spirocyclic modifications. AD258 exhibited optimal chemical stability in aqueous phosphate buffer at pH 7.4 (T1/2 > 24 hours) and human plasma (T1/2 > 24 hours) [18] [19]. The metabolic half-life in both mouse and human liver microsomes was approximately 1 hour, with intrinsic clearance values of 123.7 and 126.7 μL/min/mg protein respectively, classifying the compound as having moderate clearance suitable for therapeutic development [18] [19].
Cross-species consistency in metabolic profiles represents another advantage of spirocyclic scaffolds. The similar clearance values between mouse and human systems for AD258 suggest predictable translation from preclinical to clinical studies, reducing the risk of species-specific metabolism differences [18] [19].
Membrane permeability characteristics are generally enhanced by spirocyclic modifications due to their three-dimensional structure and balanced lipophilicity. The increased Fsp3 character typically correlates with improved permeability across biological membranes while maintaining adequate aqueous solubility [2].
The bioavailability enhancement achieved through spirocyclic modifications extends beyond individual compound properties to impact overall drug development success rates. Studies indicate that compounds with higher Fsp3 content, such as spirocyclic scaffolds, show improved progression through clinical development phases compared to flat, aromatic compounds [2].
For the KRAS G12C inhibitor series, bioavailability optimization was achieved through systematic modification of the spirocyclic core and peripheral substituents. Compound 7b demonstrated high metabolic stability in both human and mouse liver microsomes, enabling effective subcutaneous dosing in xenograft models [7] [8]. The further optimized compound ASP6918 achieved oral bioavailability with dose-dependent tumor regression following oral administration [9].